1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one
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Overview
Description
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating nature of the phenyl group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone: Similar structure but with a fluoro substituent instead of a nitro group, leading to different chemical reactivity and biological activity.
1-(5-Amino-3-phenyl-1H-indol-2-yl)ethanone: The amino group provides different electronic properties and reactivity compared to the nitro group.
These comparisons highlight the unique properties of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE, particularly its nitro group, which imparts distinct chemical and biological characteristics .
Biological Activity
1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one, also known as C16H12N2O3 , is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including synthesis, mechanisms of action, and case studies.
- Molecular Formula : C16H12N2O3
- Molecular Weight : 284.28 g/mol
- CAS Number : 13071403
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells.
Case Study:
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast) | 15.0 | Inhibition of proliferation and migration |
A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A quantitative structure–activity relationship (QSAR) study indicated that derivatives of indole compounds, including this compound, exhibited significant radical scavenging activity.
Findings:
The antioxidant activity was assessed using DPPH and ABTS assays, yielding IC50 values comparable to standard antioxidants like ascorbic acid. The structure–activity relationship suggested that the nitro group enhances electron-donating capacity, contributing to its radical scavenging ability .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : It has been shown to upregulate genes associated with apoptosis while downregulating those linked to cell survival.
- Interaction with Cellular Targets : The compound may bind to specific macromolecules within cells, altering their function and leading to cytotoxic effects.
Properties
CAS No. |
89141-67-3 |
---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-(5-nitro-3-phenyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)16-15(11-5-3-2-4-6-11)13-9-12(18(20)21)7-8-14(13)17-16/h2-9,17H,1H3 |
InChI Key |
HIXFCWOOHXSJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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